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Introduction

Fura Red is a ratiometric fluorescent indicator used for the quantitative measurement of

intracellular calcium ([Ca²⁺]ᵢ). As a dual-excitation dye, the ratio of its fluorescence emission at

a single wavelength when excited at two different wavelengths provides a precise

determination of calcium concentration. This ratiometric approach minimizes issues such as

uneven dye loading, photobleaching, and variations in cell thickness, making it a robust tool for

researchers, scientists, and drug development professionals. When Ca²⁺ binds to Fura Red, its

fluorescence intensity increases at one excitation wavelength and decreases at the other,

allowing for this ratiometric analysis.[1][2] Fura Red is excited by visible light and has a long-

wavelength emission, which helps to reduce interference from cellular autofluorescence.[3][4]

Spectral Properties and Reagents
Fura Red's utility in confocal microscopy stems from its distinct spectral characteristics. The

acetoxymethyl (AM) ester form of Fura Red is cell-permeant and, once inside the cell, is

cleaved by intracellular esterases to its active, membrane-impermeant form.[5]

Table 1: Spectral Characteristics of Fura Red
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Property Wavelength (nm) Notes

Excitation Peak 1 (Ca²⁺

Bound)
~435 nm

Emission increases with Ca²⁺

binding.[6]

Excitation Peak 2 (Ca²⁺

Free/Isosbestic)
~470-488 nm

Emission decreases with Ca²⁺

binding.[3][4][5]

Emission Peak ~640-660 nm
Collected for both excitation

wavelengths.[6][7][8]

Table 2: Recommended Reagents for Cell Loading

Reagent
Stock
Concentration

Final Working
Concentration

Purpose

Fura Red, AM
2-5 mM in anhydrous

DMSO
1-5 µM

Calcium indicator.[1]

[5]

Pluronic™ F-127 10% (w/v) in dH₂O 0.02-0.04%

Aids in the

solubilization of AM

esters.[5][9]

Probenecid
25-100 mM in buffer

or NaOH/buffer
1-2.5 mM

Anion-exchange

inhibitor to prevent

dye leakage.[5][9]

Hanks' Balanced Salt

Solution (HBSS)
1X 1X

Physiological buffer

for loading and

imaging.[1]

Experimental Protocols
Protocol 1: Fura Red AM Cell Loading
This protocol provides a step-by-step guide for loading cells with Fura Red, AM.

Cell Preparation: Plate cells on coverslips or appropriate imaging dishes to allow for

adherence and growth for at least 24 hours before the experiment.
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Prepare Loading Buffer:

Thaw Fura Red, AM stock solution, Pluronic™ F-127, and Probenecid (if used) to room

temperature.

In a tube, first mix the Fura Red, AM with an equal volume of Pluronic™ F-127 solution.

Dilute this mixture into pre-warmed (37°C) HBSS to achieve the final working

concentration (e.g., 2 µM Fura Red, AM and 0.04% Pluronic™ F-127). If using

probenecid, add it to the final buffer.

Vortex the solution thoroughly to ensure the dye is dispersed.

Dye Loading:

Remove the culture medium from the cells and wash once with pre-warmed HBSS.

Add the Fura Red loading buffer to the cells.

Incubate for 30-45 minutes at 37°C in the dark.[1][10]

Wash and De-esterification:

Remove the loading buffer and wash the cells two to three times with pre-warmed HBSS

(containing probenecid, if used).

Add fresh, pre-warmed HBSS and incubate for an additional 30 minutes at 37°C to allow

for complete de-esterification of the dye by cellular esterases.

Imaging: The cells are now ready for imaging on the confocal microscope. Conduct the

experiment in a physiological buffer like HBSS.

Protocol 2: Confocal Microscopy and Image Acquisition
The key to ratiometric imaging is to sequentially excite the sample at two different wavelengths

while collecting the emission at the same wavelength range.

Table 3: Recommended Confocal Microscopy Settings for Fura Red
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Parameter Setting Rationale

Excitation Wavelength 1 405 nm or ~435 nm laser line
To excite the Ca²⁺-bound form

of Fura Red.[1][11]

Excitation Wavelength 2 488 nm or 532 nm laser line
To excite the Ca²⁺-

free/isosbestic point.[1][4][11]

Dichroic Mirror
Standard 405/488/561/640

dichroic

Must efficiently reflect both

excitation lasers.

Emission Detection 630-680 nm

Captures the peak emission of

Fura Red. A 660/20 nm

bandpass filter is suitable.[1]

[11]

Pinhole 1 Airy Unit (AU)
Provides optimal confocality

and spatial resolution.

Scan Mode Sequential (Line or Frame)

Critical. Prevents crosstalk

between the two excitation

channels.

Detector/PMT Gain Adjust to avoid saturation

Set gain so the brightest pixels

are below saturation for both

channels.

Scan Speed 8-16 µs/pixel

Balance between acquisition

speed and signal-to-noise

ratio.

Image Resolution 512x512 or 1024x1024 pixels
Sufficient for most cellular

analyses.

Image Acquisition Steps:

Place the prepared cells on the confocal microscope stage.

Using transmitted light, locate and focus on the cells of interest.
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Configure the software for sequential acquisition using the two laser lines (e.g., 405 nm and

488 nm).

Set the emission detector to collect light between 630 nm and 680 nm for both excitation

channels.

Establish a baseline recording for 20-30 seconds before adding your stimulus.[1]

Add the desired stimulus (e.g., agonist, ionophore) and continue recording to capture the

calcium dynamics.

At the end of the experiment, perform a calibration to determine Rₘᵢₙ (by adding a Ca²⁺

chelator like EGTA) and Rₘₐₓ (by adding a Ca²⁺ ionophore like ionomycin in a high Ca²⁺

buffer).

Data Analysis
The ratiometric analysis involves calculating the ratio of the fluorescence intensities obtained

from the two excitation wavelengths.

Background Subtraction: Subtract the background fluorescence from each image series.

Ratio Calculation: For each time point, divide the image acquired with the first excitation

wavelength (e.g., 405 nm) by the image acquired with the second (e.g., 488 nm) on a pixel-

by-pixel basis.

Ratio = (Intensity_Excitation1) / (Intensity_Excitation2)

Concentration Conversion: Use the Grynkiewicz equation to convert the ratio values into

absolute calcium concentrations, using your Rₘᵢₙ and Rₘₐₓ values.

Visualizations
Calcium Signaling Pathway
The diagram below illustrates a simplified G-protein coupled receptor (GPCR) signaling

cascade that leads to an increase in intracellular calcium, which is the event measured by Fura
Red.
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A simplified GPCR signaling pathway leading to intracellular calcium release.
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Experimental Workflow
The following diagram outlines the complete workflow for a Fura Red calcium imaging

experiment, from initial cell preparation to final data analysis.
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1. Cell Culture
Plate cells on imaging dish

2. Prepare Loading Buffer
(Fura Red AM + Pluronic F-127)

3. Dye Loading
Incubate cells at 37°C for 30-45 min

4. Wash & De-esterification
Incubate in fresh buffer for 30 min

5. Confocal Imaging Setup
Sequential acquisition (e.g., 405nm & 488nm)

6. Image Acquisition
Record baseline, add stimulus, and record response

7. Data Processing
Background subtraction and ratio calculation

8. Analysis & Interpretation
Generate traces and quantify [Ca²⁺] changes

Click to download full resolution via product page

Workflow for a typical Fura Red confocal microscopy experiment.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b116846?utm_src=pdf-body-img
https://www.benchchem.com/product/b116846?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b116846?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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